molecular formula C19H20N2O2S B11122086 N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-methylfuran-3-carboxamide

N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-methylfuran-3-carboxamide

Cat. No.: B11122086
M. Wt: 340.4 g/mol
InChI Key: PMXWVMRBVZRWEO-UHFFFAOYSA-N
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Description

N-{4-[4-(BUTAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-2-METHYLFURAN-3-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a furan ring, and a butyl-substituted phenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(BUTAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-2-METHYLFURAN-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(BUTAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-2-METHYLFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane .

Scientific Research Applications

N-{4-[4-(BUTAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-2-METHYLFURAN-3-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[4-(BUTAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-2-METHYLFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[4-(BUTAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-2-METHYLFURAN-3-CARBOXAMIDE is unique due to its combination of a thiazole ring, a furan ring, and a butyl-substituted phenyl group.

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-[4-(4-butan-2-ylphenyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C19H20N2O2S/c1-4-12(2)14-5-7-15(8-6-14)17-11-24-19(20-17)21-18(22)16-9-10-23-13(16)3/h5-12H,4H2,1-3H3,(H,20,21,22)

InChI Key

PMXWVMRBVZRWEO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(OC=C3)C

Origin of Product

United States

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